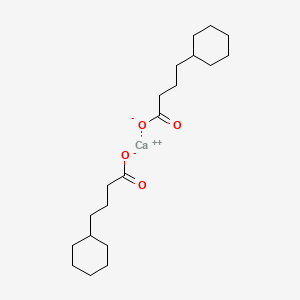
4-Tert-butyl-2-(chloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-(chloromethyl)pyrimidine is an organic compound with the molecular formula C9H13ClN2. This compound features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a chloromethyl group at the 2-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 4-tert-butylpyrimidine. One common method includes the reaction of 4-tert-butylpyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process generally includes steps for purification, such as distillation or recrystallization, to obtain the desired product.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Oxidized products like aldehydes or carboxylic acids.
- Reduced products like methyl-substituted pyrimidines.
科学的研究の応用
4-Tert-butyl-2-(chloromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides or nucleotides, for studying biological processes.
Medicine: It is a potential building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-tert-butyl-2-(chloromethyl)pyrimidine exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.
類似化合物との比較
4-Tert-butylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylpyrimidine: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-Tert-butyl-2-methylpyrimidine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: 4-Tert-butyl-2-(chloromethyl)pyrimidine is unique due to the combination of the bulky tert-butyl group and the reactive chloromethyl group. This combination allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
859162-68-8 |
|---|---|
分子式 |
C9H13ClN2 |
分子量 |
184.66 g/mol |
IUPAC名 |
4-tert-butyl-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,6H2,1-3H3 |
InChIキー |
JGEOXTGHDDVJQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=NC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
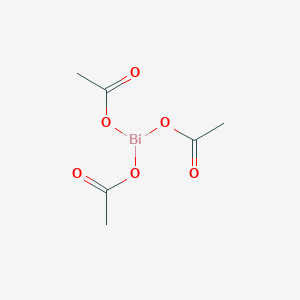
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
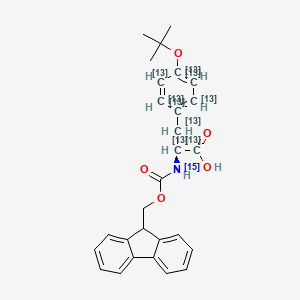

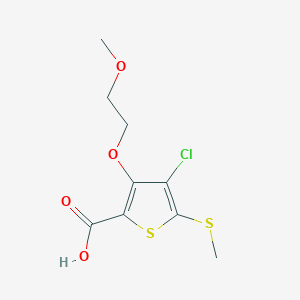
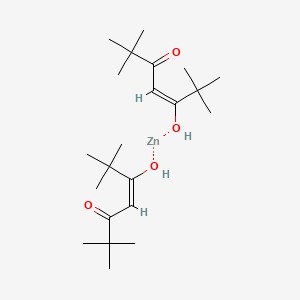
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
